2-methyl-1-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole
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Overview
Description
2-methyl-1-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines an imidazole ring with a pyrrolo[2,3-d]pyrimidine moiety, making it a valuable candidate for various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under high-temperature conditions, often using a combination of carboxylic anhydrides or acid chlorides.
Azetidine Ring Formation: The azetidine ring is introduced through a nucleophilic substitution reaction, where an appropriate azetidine precursor reacts with the pyrrolo[2,3-d]pyrimidine core.
Imidazole Ring Formation: The final step involves the formation of the imidazole ring through a cyclization reaction, typically using reagents such as DMF-DMA (dimethylformamide-dimethyl acetal) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated reagents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
2-methyl-1-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-1-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Tofacitinib: A JAK inhibitor with a similar pyrrolo[2,3-d]pyrimidine core.
Baricitinib: Another JAK inhibitor with structural similarities.
Ruxolitinib: A selective JAK1 and JAK2 inhibitor with a related chemical structure.
Uniqueness
2-methyl-1-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole stands out due to its unique combination of an imidazole ring with a pyrrolo[2,3-d]pyrimidine moiety, which imparts distinct biochemical properties and potential therapeutic applications .
Properties
Molecular Formula |
C15H18N6 |
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Molecular Weight |
282.34 g/mol |
IUPAC Name |
7-methyl-4-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C15H18N6/c1-11-16-4-6-20(11)7-12-8-21(9-12)15-13-3-5-19(2)14(13)17-10-18-15/h3-6,10,12H,7-9H2,1-2H3 |
InChI Key |
PSKBPNAUKMEJSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC2CN(C2)C3=NC=NC4=C3C=CN4C |
Origin of Product |
United States |
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